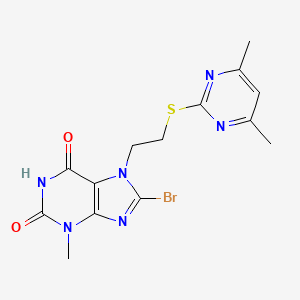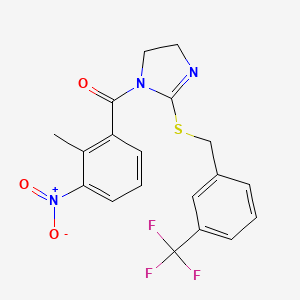![molecular formula C21H18ClN5OS B2419544 N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872994-32-6](/img/structure/B2419544.png)
N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a [1,2,4]triazolo[4,3-b]pyridazine ring, which is a type of heterocyclic compound. Heterocycles are commonly found in a wide range of products including pharmaceuticals, dyes, rubber products, and many more .
Molecular Structure Analysis
The compound has a complex structure with multiple rings including a benzene ring and a [1,2,4]triazolo[4,3-b]pyridazine ring. The presence of sulfur (from the thio group) and chlorine (from the chlorobenzyl group) could potentially influence the compound’s reactivity .科学的研究の応用
Chemical Reactivity and Pharmacological Activity
Compounds containing the 1,2,4-triazole moiety, similar to the structure of N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide, have shown a range of pharmacological and chemical properties. The reactivity of 1,2,4-triazole-3-thione derivatives has been studied, indicating high indicators of antioxidant and antiradical activity, potentially impacting biochemical processes in patients exposed to high doses of radiation (Kaplaushenko, 2019). Similarly, the synthesis and physico-chemical properties of 3-thio and 3-thio-4-amino derivatives of 1,2,4-triazole have been explored, showcasing their relevance in pharmaceutical, medical, and various industrial fields due to their broad application potential and low toxicity (Parchenko, 2019).
Role in Antimicrobial and Antitumor Activities
The derivatives of 1,2,4-triazole have been extensively studied for their biological activities. Triazine, a related structure, has been explored for its potential in antibacterial, antifungal, anticancer, antiviral, and various other pharmacological activities (Verma et al., 2019). Additionally, the antibacterial activity of 1,2,4-triazole-containing hybrids, especially against Staphylococcus aureus, has been updated, indicating their potential in addressing antibiotic-resistant strains (Li & Zhang, 2021).
Antioxidant and Anti-inflammatory Properties
The presence of the 1,2,4-triazole moiety in heterocyclic compounds is associated with antioxidant and anti-inflammatory activities. For instance, ABTS/PP Decolorization Assay of Antioxidant Capacity has been reviewed, indicating the role of certain compounds, potentially including derivatives similar to N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide, in antioxidant activities (Ilyasov et al., 2020).
Potential in CNS Acting Drugs
Compounds with the 1,2,4-triazole structure may have potential in developing Central Nervous System (CNS) acting drugs. For example, benzimidazoles, imidazothiazoles, and imidazoles are known for their CNS side effects, indicating the potential for modification into potent CNS drugs (Saganuwan, 2020).
将来の方向性
作用機序
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of targets, including enzymes like carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Mode of Action
It is suggested that compounds with similar structures can interact with different target receptors due to their ability to accept and donate hydrogen bonds . This interaction could potentially alter the function of the target, leading to the observed pharmacological effects .
Biochemical Pathways
Compounds with similar structures have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is achieved through the cyclo-oxygenase (COX) pathway, suggesting that this compound may also affect similar biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures . These studies could provide insights into the potential ADME properties of this compound.
Result of Action
Compounds with similar structures have been found to exhibit significant anti-inflammatory and analgesic activities . These effects suggest that this compound may also produce similar results at the molecular and cellular level.
特性
IUPAC Name |
N-[2-[6-[(4-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5OS/c22-17-8-6-15(7-9-17)14-29-20-11-10-18-24-25-19(27(18)26-20)12-13-23-21(28)16-4-2-1-3-5-16/h1-11H,12-14H2,(H,23,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJAZLWYAODTOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Phenylcyclopenta[b]chromene-1-carbaldehyde](/img/structure/B2419462.png)

![2-[(2-Chlorobenzyl)sulfanyl]-4-(isopropylamino)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2419464.png)
![N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide](/img/structure/B2419465.png)
![4-({4-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2419466.png)

![1-(benzo[d]thiazol-2-yl)-N-(2,4-dimethoxyphenyl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2419474.png)

![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2419476.png)


![6-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole](/img/structure/B2419479.png)
